molecular formula C11H12N2O B13154144 5-Methoxy-8-methylquinolin-3-amine

5-Methoxy-8-methylquinolin-3-amine

Cat. No.: B13154144
M. Wt: 188.23 g/mol
InChI Key: XRPPJOAFWZNGAY-UHFFFAOYSA-N
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Description

5-Methoxy-8-methylquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-8-methylquinolin-3-amine can be achieved through various methods. One common approach involves the condensation of 5-methoxy-2-nitroaniline with acetaldehyde, followed by cyclization and reduction steps. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-8-methylquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives.

Scientific Research Applications

5-Methoxy-8-methylquinolin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-8-methylquinolin-3-amine involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound is believed to inhibit heme polymerase activity, leading to the accumulation of toxic free heme within the parasite. This disrupts the parasite’s metabolic processes and ultimately results in its death . The compound’s antifungal and antibacterial activities are attributed to its ability to interfere with cell membrane integrity and function .

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyquinoline: Lacks the methyl group at the 8-position.

    8-Methylquinoline: Lacks the methoxy group at the 5-position.

    5-Methoxy-2-methylquinoline: Similar structure but with the methyl group at the 2-position.

Uniqueness

5-Methoxy-8-methylquinolin-3-amine is unique due to the specific positioning of the methoxy and methyl groups, which enhances its biological activity and chemical reactivity. This unique structure allows it to interact with molecular targets in a distinct manner compared to other quinoline derivatives .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-methoxy-8-methylquinolin-3-amine

InChI

InChI=1S/C11H12N2O/c1-7-3-4-10(14-2)9-5-8(12)6-13-11(7)9/h3-6H,12H2,1-2H3

InChI Key

XRPPJOAFWZNGAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C=C(C=N2)N

Origin of Product

United States

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